![molecular formula C14H10N2O6 B273963 [[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)

[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

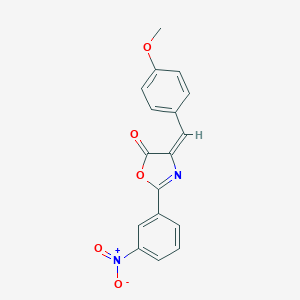

[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as HONB and is used as a reagent in various chemical reactions.

Mécanisme D'action

The mechanism of action of HONB is based on its ability to react with various molecules, resulting in the formation of fluorescent products. HONB reacts with primary amines to form highly fluorescent adducts. It also reacts with nitric oxide to form a fluorescent product. In addition, HONB can react with reactive oxygen species to form fluorescent products.

Biochemical and Physiological Effects:

HONB has been shown to have no significant biochemical or physiological effects on living cells or organisms. It is considered to be a safe reagent for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

HONB has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of molecules. It is also a relatively inexpensive reagent that is easy to use. However, HONB has some limitations. It is not suitable for the detection of molecules that do not contain primary amines. In addition, HONB is not stable in acidic environments and can decompose over time.

Orientations Futures

There are several future directions for the use of HONB in scientific research. One potential application is in the detection of reactive oxygen species and nitric oxide in living cells and organisms. HONB could also be used as a reagent for the detection of other molecules, such as carbohydrates and lipids. In addition, HONB could be modified to improve its stability and sensitivity for use in a wider range of applications.

In conclusion, [(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate is a useful reagent for scientific research. Its ability to detect and quantify various molecules has made it a valuable tool in many areas of research. While there are some limitations to its use, HONB has several advantages that make it a popular choice for laboratory experiments. With continued research, HONB may find new applications in the future.

Méthodes De Synthèse

HONB can be synthesized through a multistep procedure involving the condensation of 3-nitrobenzaldehyde with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with methyl chloroformate to form the corresponding methyl ester. Finally, the methyl ester is reacted with sodium methoxide to form HONB.

Applications De Recherche Scientifique

HONB has been widely used in scientific research as a reagent for the detection and quantification of various molecules. It has been used as a fluorescent probe for the detection of amino acids, peptides, and proteins. HONB has also been used as a reagent for the detection of reactive oxygen species and nitric oxide. In addition, HONB has been used as a reagent for the synthesis of various compounds, including pyrazolones and pyrazoles.

Propriétés

Formule moléculaire |

C14H10N2O6 |

|---|---|

Poids moléculaire |

302.24 g/mol |

Nom IUPAC |

[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate |

InChI |

InChI=1S/C14H10N2O6/c17-12-5-4-10(13(18)7-12)8-15-22-14(19)9-2-1-3-11(6-9)16(20)21/h1-8,15,18H/b10-8- |

Clé InChI |

GZEDNUALKXTKCL-NTMALXAHSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON/C=C\2/C=CC(=O)C=C2O |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ONC=C2C=CC(=O)C=C2O |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ONC=C2C=CC(=O)C=C2O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)

![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)

![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)

![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)